molecular formula C15H9F4N3OS B2865905 3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 828276-08-0

3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2865905
CAS No.: 828276-08-0
M. Wt: 355.31
InChI Key: BIKACFQQIHCHHC-UHFFFAOYSA-N
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Description

3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 828276-08-0) is a high-value chemical building block with a molecular formula of C15H9F4N3OS and a molecular weight of 355 Da . This compound is a key derivative from the patented class of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides, which have demonstrated promising research applications in the treatment of proliferative, autoimmune, and inflammatory diseases . Its specific research value lies in its potential as a targeted therapeutic agent for oncology studies, including investigations into breast neoplasms . The compound features a hydrogen bond acceptor count of 3 and a donor count of 2, with a polar surface area of 82 Ų, properties that are critical for understanding its bioavailability and interaction with biological targets . This product is intended for research and development purposes exclusively and must be handled by technically qualified personnel. It is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

3-amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F4N3OS/c16-7-3-1-6(2-4-7)8-5-9(15(17,18)19)22-14-10(8)11(20)12(24-14)13(21)23/h1-5H,20H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKACFQQIHCHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the thienopyridine core through a cyclization reaction. This is followed by the introduction of the amino group, the fluorophenyl group, and the trifluoromethyl group through various substitution reactions. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds with potentially different properties.

Scientific Research Applications

3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, such as enzyme interactions and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring significantly alter physicochemical properties and synthetic accessibility:

Compound Name Substituent(s) on Phenyl Ring Melting Point (°C) Yield (%) Key Observations
Target Compound 4-Fluoro Not Reported ~85-95* Balanced electronic effects; moderate lipophilicity
3-Amino-N-(4-chlorophenyl)-... () 4-Chloro Not Reported 95 Increased electron-withdrawing effect vs. F; higher molecular weight
3-Amino-N-(4-iodophenyl)-... () 4-Iodo 236.5–237.6 95 Bulky substituent; potential steric hindrance; higher melting point
3-Amino-N-(4-bromo-2-cyanophenyl)-... () 4-Bromo, 2-Cyano 254.8–256.6 90 Dual electron-withdrawing groups; enhanced polarity
3-Amino-N-(4-fluoro-2-nitrophenyl)-... () 4-Fluoro, 2-Nitro Not Reported 92 Strongly electron-withdrawing; may reduce stability

*Yield inferred from analogous derivatives in .

Key Trends:
  • Electron-withdrawing groups (e.g., Cl, NO₂, CF₃) improve metabolic stability but may reduce solubility.
  • Bulky substituents (e.g., I) increase melting points, suggesting higher crystallinity .
  • Multi-substituted derivatives (e.g., bromo + cyano) require optimized synthetic conditions to maintain yields >85% .

Variations at the 6-Position (Trifluoromethyl Group)

The 6-position influences steric and electronic properties:

Compound Name (Evidence) 6-Position Substituent Key Observations
Target Compound CF₃ Optimal balance of lipophilicity and steric bulk
3-Amino-5-cyano-... () CN Higher polarity; reduced cell permeability due to cyano group
3-Amino-6-(thiophen-2-yl)-... () Thiophene Enhanced π-π stacking potential; lower melting points (~240–260°C)
3-Amino-6-methyl-... () CH₃ Reduced steric hindrance; simpler synthesis but lower stability
Key Trends:
  • CF₃ provides optimal drug-like properties, supported by its prevalence in FDA-approved drugs.
  • Thiophene at the 6-position may improve binding in aromatic-rich environments (e.g., enzyme active sites) .

Biological Activity

3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[2,3-b]pyridine core, which is modified with various substituents that enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C21H12F4N2OS
  • Molecular Weight : 416.39 g/mol
  • CAS Number : 444925-23-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets may include:

  • Enzymes : Inhibition of key enzymes involved in cancer cell proliferation.
  • Receptors : Modulation of receptor activity that affects signaling pathways related to cell growth and survival.

The compound's unique structural features, particularly the presence of fluorinated groups, enhance its lipophilicity and metabolic stability, making it a promising candidate for further drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The compound was shown to arrest the cell cycle in the G2/M phase, leading to apoptosis in various cancer cell lines.

Cell LineIC50 (µM)
HeLa1.76
A5495.33
MCF-73.67
PC-30.33

This data suggests that the compound has potent cytotoxic effects across multiple cancer types.

Antimicrobial Activity

Additionally, studies have explored the antimicrobial properties of this compound. Preliminary tests demonstrated effectiveness against several bacterial strains, although further research is needed to establish definitive antibacterial mechanisms.

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups. The study emphasized the need for optimizing dosage and delivery methods for enhanced efficacy.
  • Docking Simulations : Molecular docking studies have provided insights into the binding affinity of this compound with various protein targets involved in cancer progression. These simulations suggest that the compound can effectively bind to the active sites of proteins implicated in tumor growth.

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